

# 3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 3-Sulfo-taurocholic Acid Disodium Salt

Cat. No.: B12369208

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Sulfo-taurocholic Acid Disodium Salt** (TCA-3S), a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). This document collates available data on its physicochemical properties, its role as a natural detergent, and its relevance in experimental models of cholestatic liver injury. Detailed experimental protocols and visualizations of key biological pathways are provided to support researchers in their study design and execution.

## Physicochemical Properties

**3-Sulfo-taurocholic Acid Disodium Salt** is a derivative of taurocholic acid, characterized by the addition of a sulfate group at the 3-position of the steroid nucleus.<sup>[1][2][3]</sup> This modification increases its hydrophilicity compared to the parent compound.<sup>[4][5]</sup>

Property	Value	Reference
Synonyms	3-Sulfocholyl Taurine; TCA3S	[1][6]
Molecular Formula	C <sub>26</sub> H <sub>43</sub> NO <sub>10</sub> S <sub>2</sub> • 2Na	[6]
Formula Weight	639.7 g/mol	[6]
CAS Number	71781-33-4	[6]
Solubility	DMF: 1 mg/ml, DMSO: 0.3 mg/ml, PBS (pH 7.2): 1 mg/ml	[6]
Storage	-20°C	[6]

## Role as a Natural Detergent Bile Salt

Bile acids are physiological detergents essential for the solubilization and absorption of dietary lipids and fat-soluble vitamins.[7][8] Their amphipathic nature allows them to form micelles, which are crucial for these processes. The detergent properties of bile salts are characterized by their critical micelle concentration (CMC), the concentration at which micelle formation begins.[9]

While specific CMC values for **3-Sulfo-taurocholic Acid Disodium Salt** are not readily available in the reviewed literature, the CMC for its parent compound, taurocholic acid sodium salt, is reported to be in the range of 3-11 mM.[10] The sulfation of bile acids generally increases their aqueous solubility and may alter their micellar properties.[8][11]

Bile Salt	Critical Micelle Concentration (CMC)	Aggregation Number	Micellar Weight	pKa	Reference
Taurocholic Acid, Sodium Salt	3 - 11 mM	4	2100	1.9	

The detergent properties of bile salts, including their sulfated derivatives, are leveraged in various research applications, such as the solubilization of lipids and membrane-bound

proteins.

## Biological Significance and Signaling Pathways

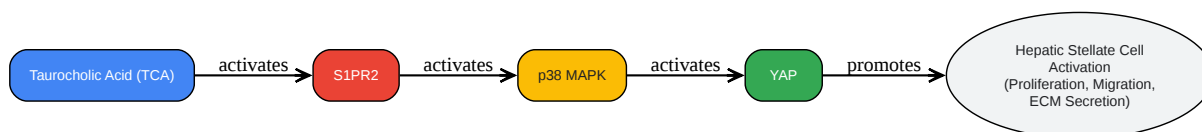
**3-Sulfo-taurocholic Acid Disodium Salt** is a metabolite of taurocholic acid, and its plasma levels are significantly elevated in animal models of cholestatic liver injury, such as after bile duct ligation (BDL).[1][6] This suggests a potential role for this sulfated bile acid in the pathophysiology of cholestasis.

While specific signaling pathways for **3-Sulfo-taurocholic Acid Disodium Salt** have not been explicitly detailed in the available literature, its parent compound, taurocholic acid, is known to activate several signaling cascades, primarily through the G-protein coupled receptor S1PR2.

### Taurocholic Acid-Mediated S1PR2 Signaling

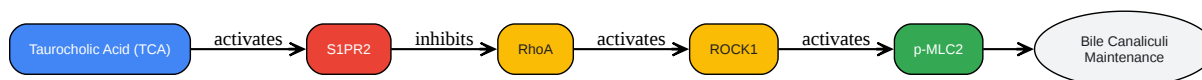
Taurocholic acid (TCA) has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway.[2][12] TCA also influences bile canaliculi dynamics through the S1PR2/RhoA/ROCK1/MLC2 pathway in hepatocytes.[13][14]

Below are diagrams illustrating these pathways.



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#### TCA-S1PR2 Signaling in Hepatic Stellate Cells.



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TCA-S1PR2 Signaling in Hepatocytes.

## Experimental Protocols

### Bile Duct Ligation (BDL) in Mice

This surgical procedure is a common experimental model to induce cholestatic liver injury and study the resulting changes in bile acid metabolism, including the elevation of **3-Sulfo-taurocholic Acid Disodium Salt**.[\[15\]](#)

Materials:

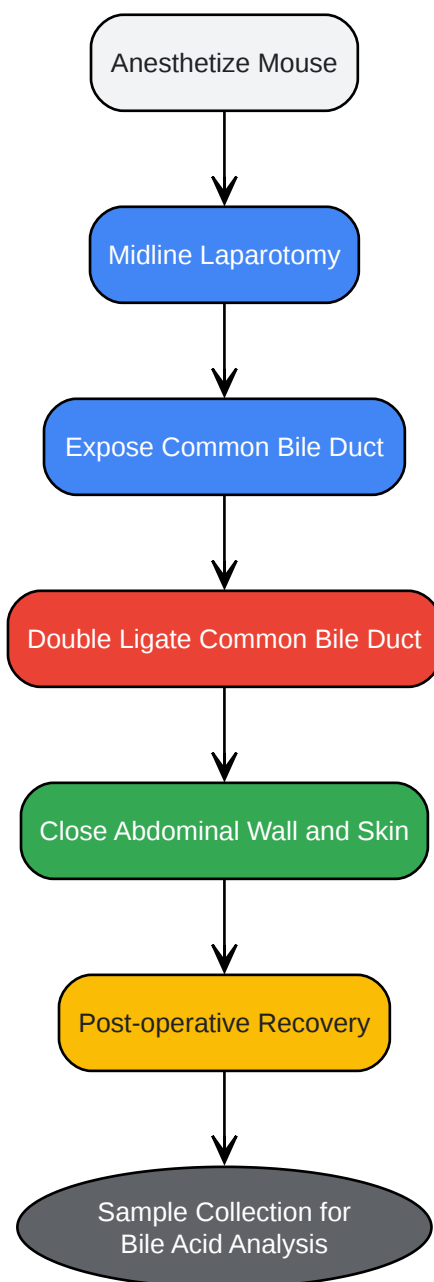
- Male C57BL/6 mice (8-10 weeks old)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scissors, forceps, needle holders)
- Suture (e.g., 6-0 silk)
- Heating pad
- Stereomicroscope

Procedure:

- Anesthetize the mouse using isoflurane.
- Place the mouse in a supine position on a heating pad to maintain body temperature.
- Make a midline laparotomy incision to expose the abdominal cavity.
- Gently retract the liver to locate the common bile duct.
- Carefully dissect the common bile duct from the surrounding tissue.
- Ligate the common bile duct in two places with 6-0 silk suture.
- The duct can be transected between the two ligatures.

- Close the abdominal wall and skin with sutures.
- Allow the animal to recover on a heating pad.
- Monitor the animal for post-operative complications.

Workflow Diagram:



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## Bile Duct Ligation Experimental Workflow.

## Quantification of Bile Acids in Liver Tissue by UPLC-MS/MS

This protocol details a method for the extraction and quantification of bile acids, including **3-Sulfo-taurocholic Acid Disodium Salt**, from liver tissue.[\[16\]](#)

### Materials:

- Frozen liver tissue (~50 mg)
- Homogenization tubes with silica beads
- Extraction solvent (e.g., Isopropanol)
- Internal standard (e.g., Taurocholic Acid-d4)
- Tissue homogenizer
- Centrifuge
- Vacuum centrifuge
- Acetonitrile:Water (50:50 v/v)
- UPLC-MS/MS system

### Procedure:

- Weigh approximately 50 mg of frozen liver tissue and place it in a homogenization tube.
- Add 1.5 mL of cold extraction solvent.
- Spike the sample with a known concentration of the internal standard.
- Homogenize the tissue.
- Centrifuge the homogenate to pellet debris.

- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness using a vacuum centrifuge.
- Reconstitute the dried extract in Acetonitrile:Water (50:50 v/v).
- Centrifuge to remove any remaining particulates.
- Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

## Conclusion

**3-Sulfo-taurocholic Acid Disodium Salt** is an important metabolite of taurocholic acid that is elevated in cholestatic conditions. While its specific detergent properties and signaling pathways are not as extensively characterized as its parent compound, its presence and regulation in disease models make it a molecule of interest for researchers in hepatology, gastroenterology, and drug development. The protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting further investigations into the biological roles of this sulfated bile acid.

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